

# "Methyl 4-amino-3-bromo-5-nitrobenzoate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

|                |                                        |
|----------------|----------------------------------------|
| Compound Name: | Methyl 4-amino-3-bromo-5-nitrobenzoate |
| Cat. No.:      | B1314272                               |

[Get Quote](#)

## Technical Guide: Methyl 4-amino-3-bromo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 4-amino-3-bromo-5-nitrobenzoate** is a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring an amino group, a bromine atom, and a nitro group on a methyl benzoate scaffold, presents a unique combination of functional groups that can be exploited for the development of novel molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed synthesis protocol, and a discussion of the potential biological activities of this compound.

## Chemical and Physical Properties

The physical and chemical properties of **Methyl 4-amino-3-bromo-5-nitrobenzoate** are summarized below. It is important to note that while some experimental data is available, certain properties such as boiling point and solubility are not yet experimentally determined and are therefore provided as computed estimates.

Table 1: Physical and Chemical Properties of **Methyl 4-amino-3-bromo-5-nitrobenzoate**

| Property          | Value                                                         | Source                                      |
|-------------------|---------------------------------------------------------------|---------------------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>4</sub> | PubChem[1]                                  |
| Molecular Weight  | 275.06 g/mol                                                  | PubChem[1]                                  |
| CAS Number        | 105655-17-2                                                   | Sigma-Aldrich[2]                            |
| Appearance        | Yellow solid (crystals or powder)                             | Thieme Connect[3], Thermo Fisher Scientific |
| Melting Point     | 106-108 °C                                                    | Thieme Connect[3]                           |
| Boiling Point     | Not experimentally determined                                 |                                             |
| Solubility        | Not experimentally determined                                 |                                             |
| Purity            | ≥96.0% (GC)                                                   | Thermo Fisher Scientific                    |
| 98%               | Sigma-Aldrich[2]                                              |                                             |
| Storage           | Keep in a dark place, sealed in dry, 2-8°C                    | Sigma-Aldrich[2]                            |

## Computed Properties (from PubChem[1])

| Property                       | Value               |
|--------------------------------|---------------------|
| XLogP3                         | 2.2                 |
| Hydrogen Bond Donor Count      | 1                   |
| Hydrogen Bond Acceptor Count   | 5                   |
| Rotatable Bond Count           | 2                   |
| Exact Mass                     | 273.95892           |
| Monoisotopic Mass              | 273.95892           |
| Topological Polar Surface Area | 98.1 Å <sup>2</sup> |
| Heavy Atom Count               | 15                  |

## Spectroscopic Data

Experimental spectroscopic data for **Methyl 4-amino-3-bromo-5-nitrobenzoate** is not readily available in the public domain. A certificate of analysis from one supplier indicates that the  $^1\text{H}$ -NMR spectrum conforms to the expected structure, but the data itself is not provided[4]. For reference, the characteristic spectral regions for the functional groups present in the molecule are discussed below.

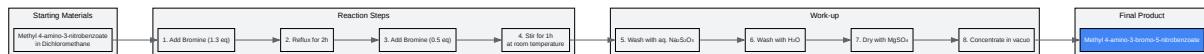
- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the amino, bromo, and nitro substituents.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons would provide information about the electronic environment created by the various substituents.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine, the C=O stretching of the ester, the asymmetric and symmetric stretching of the nitro group, and C-Br stretching.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the molecule, which would be useful for confirming its molecular weight and structure.

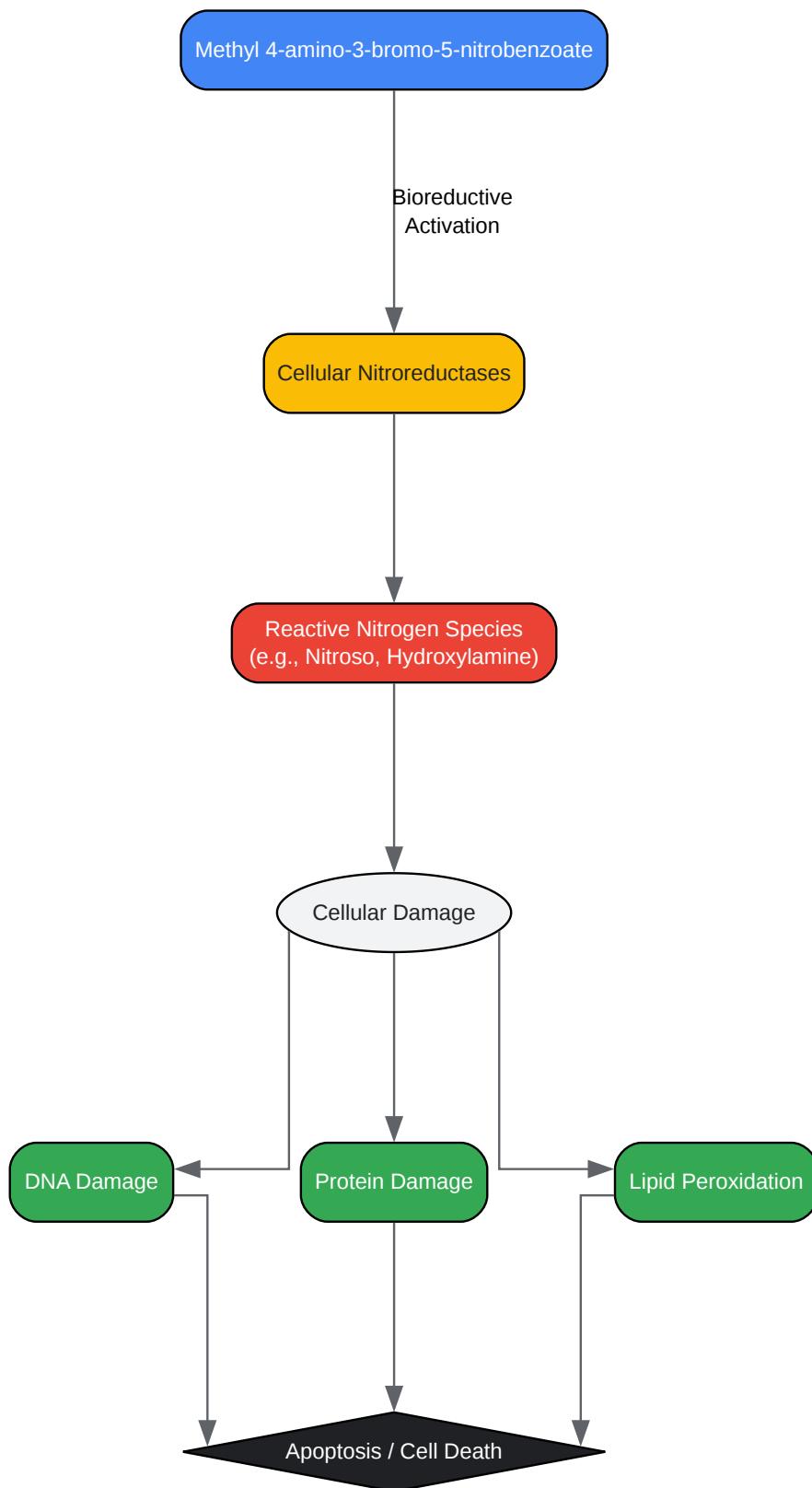
## Experimental Protocols

### Synthesis of Methyl 4-amino-3-bromo-5-nitrobenzoate[3]

This protocol describes the bromination of Methyl 4-amino-3-nitrobenzoate to yield the target compound.

#### Materials:


- Methyl 4-amino-3-nitrobenzoate
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )


- Bromine ( $\text{Br}_2$ )
- 10% (w/w) aqueous Sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Water ( $\text{H}_2\text{O}$ )
- Magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Dissolve Methyl 4-amino-3-nitrobenzoate (1 equivalent) in dichloromethane at room temperature.
- Add bromine (1.3 equivalents) to the solution.
- Reflux the solution for 2 hours.
- Add a further portion of bromine (0.5 equivalents).
- Stir the solution for 1 hour and then cool to room temperature.
- Wash the organic phase with 10% (w/w) aqueous sodium thiosulfate solution (2 x volume of organic phase) and then with water (1 x volume of organic phase).
- Dry the organic phase with magnesium sulfate.
- Concentrate the solution in vacuo to yield **Methyl 4-amino-3-bromo-5-nitrobenzoate** as a yellow solid.

Yield: 98% Melting Point of Product: 106-108 °C



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 105655-17-2: Benzoic acid, 4-amino-3-bromo-5-nitro-, m... [cymitquimica.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. quora.com [quora.com]
- To cite this document: BenchChem. ["Methyl 4-amino-3-bromo-5-nitrobenzoate" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314272#methyl-4-amino-3-bromo-5-nitrobenzoate-physical-and-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)